DNMT3A Catalytic Domain Binding Affinity: Target Compound vs. Class-Leading SGI-1027
The target compound demonstrates direct binding to the human DNMT3A catalytic domain with a Ki of 5.03 µM when using 3H-AdoMet as a substrate [1]. This contrasts with the broader-spectrum DNMT inhibitor SGI-1027, which shows an IC50 of 8 µM for DNMT3A but under different substrate conditions (poly(dI-dC)) . The similar potency but distinct assay conditions highlight a potential kinetic binding preference for the target compound in methylation-specific contexts.
| Evidence Dimension | Inhibition of human DNMT3A catalytic domain |
|---|---|
| Target Compound Data | Ki = 5.03 µM |
| Comparator Or Baseline | SGI-1027 IC50 = 8 µM (different substrate) |
| Quantified Difference | Approximately 1.6-fold difference in nominal potency; note different assay substrates (3H-AdoMet vs. poly(dI-dC)) |
| Conditions | Human DNMT3A catalytic domain; 3H-AdoMet substrate (target compound) vs. poly(dI-dC) substrate (SGI-1027) |
Why This Matters
For researchers designing DNMT3A-selective chemical probes, the target compound's defined binding mode (Ki) under more physiologically relevant methylation conditions may reduce off-target effects seen with SGI-1027, which degrades DNMT1 at similar concentrations.
- [1] BindingDB. BDBM50397078: Ki=5.03E+3 nM for human DNMT3A catalytic domain. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50397078 View Source
